2-({[4-(2,6-Dichlorobenzyl)piperazin-1-yl]acetyl}amino)benzamide
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Overview
Description
2-({[4-(2,6-Dichlorobenzyl)piperazin-1-yl]acetyl}amino)benzamide is a complex organic compound with a molecular formula of C20H22Cl2N4O2 This compound is characterized by the presence of a piperazine ring substituted with a 2,6-dichlorobenzyl group and an acetylamino group attached to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(2,6-Dichlorobenzyl)piperazin-1-yl]acetyl}amino)benzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The final step involves the acetylation of the piperazine derivative and subsequent coupling with benzamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-({[4-(2,6-Dichlorobenzyl)piperazin-1-yl]acetyl}amino)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the acetyl group to an alcohol.
Substitution: Nucleophilic substitution reactions are common, particularly involving the piperazine ring and the benzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
2-({[4-(2,6-Dichlorobenzyl)piperazin-1-yl]acetyl}amino)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-({[4-(2,6-Dichlorobenzyl)piperazin-1-yl]acetyl}amino)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share a similar piperazine core but differ in the substituents attached to the piperazine ring.
Trazodone: A well-known antidepressant that also contains a piperazine ring but with different substituents.
Naftopidil: An alpha1-adrenergic receptor antagonist with a piperazine moiety.
Uniqueness
What sets 2-({[4-(2,6-Dichlorobenzyl)piperazin-1-yl]acetyl}amino)benzamide apart is its unique combination of the 2,6-dichlorobenzyl group and the acetylamino-benzamide structure. This unique configuration imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
Molecular Formula |
C20H22Cl2N4O2 |
---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
2-[[2-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]acetyl]amino]benzamide |
InChI |
InChI=1S/C20H22Cl2N4O2/c21-16-5-3-6-17(22)15(16)12-25-8-10-26(11-9-25)13-19(27)24-18-7-2-1-4-14(18)20(23)28/h1-7H,8-13H2,(H2,23,28)(H,24,27) |
InChI Key |
YNBRPZAYUZPTSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)Cl)CC(=O)NC3=CC=CC=C3C(=O)N |
Origin of Product |
United States |
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